molecular formula C15H14O5 B14728456 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester CAS No. 6468-76-4

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester

Cat. No.: B14728456
CAS No.: 6468-76-4
M. Wt: 274.27 g/mol
InChI Key: JVEISLFWHJXENT-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes an isopropyl ester group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester typically involves the esterification of 2H-1-Benzopyran-6-carboxylic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic pathways. It may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with similar structural features but different functional groups.

    2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-: A related compound with a dihydro structure and a methyl group.

Uniqueness

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, isopropyl ester is unique due to its isopropyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological activities.

Properties

CAS No.

6468-76-4

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

propan-2-yl 3-acetyl-2-oxochromene-6-carboxylate

InChI

InChI=1S/C15H14O5/c1-8(2)19-14(17)10-4-5-13-11(6-10)7-12(9(3)16)15(18)20-13/h4-8H,1-3H3

InChI Key

JVEISLFWHJXENT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C

Origin of Product

United States

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